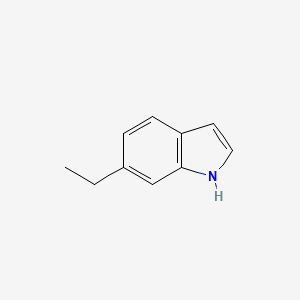

6-ethyl-1H-indole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

6-ethyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-2-8-3-4-9-5-6-11-10(9)7-8/h3-7,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLAHUZMFMIIFDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70592866 | |

| Record name | 6-Ethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4765-24-6 | |

| Record name | 6-Ethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Ethyl 1h Indole and Its Analogues

Established Synthetic Routes to Indole (B1671886) Derivatives

The indole core is a ubiquitous scaffold in pharmaceuticals and natural products, leading to the development of numerous synthetic strategies over more than a century. These methods can be broadly categorized into conventional, green, and catalyst-free approaches.

Conventional Synthetic Approaches

The classical methods for indole synthesis are powerful tools for creating a wide variety of substituted indoles. Although some of these reactions were discovered over a century ago, they remain staples in organic synthesis.

Fischer Indole Synthesis: Developed in 1883, this is one of the oldest and most reliable methods for synthesizing substituted indoles. researchgate.net It involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. The reaction proceeds through a hydrazone intermediate, which then undergoes a thieme-connect.comthieme-connect.com-sigmatropic rearrangement to form the indole ring. researchgate.net While highly versatile for producing 2- and/or 3-substituted indoles, direct synthesis of the parent indole is more complex but can be achieved by reacting phenylhydrazine with pyruvic acid, followed by decarboxylation of the resulting indole-2-carboxylic acid. researchgate.net

Bartoli Indole Synthesis: This method is an efficient route to 7-substituted indoles, involving the reaction of an ortho-substituted nitrobenzene (B124822) with three equivalents of a vinyl Grignard reagent. bhu.ac.in

Bischler–Möhlau Indole Synthesis: This reaction involves the acid-catalyzed cyclization of an α-arylamino-ketone. bhu.ac.in The precursors are typically formed from the reaction of an arylamine and an α-haloketone.

Nenitzescu Indole Synthesis: This reaction provides a direct pathway to 5-hydroxyindoles through the condensation of a 1,4-benzoquinone (B44022) with a β-amino-substituted-α,β-unsaturated carbonyl compound. bhu.ac.inwikipedia.org

Reissert Indole Synthesis: This is a multi-step process that begins with the base-catalyzed condensation of an o-nitrotoluene with an oxalic ester to form an o-nitrophenylpyruvic ester. bhu.ac.in Subsequent reduction of the nitro group and cyclization yields an indole-2-carboxylic acid, which can then be decarboxylated. bhu.ac.in

Other notable conventional methods include the Leimgruber–Batcho, Madelung, and Cadogan-Sundberg syntheses, each offering unique advantages for accessing specific substitution patterns on the indole ring. researchgate.netorgsyn.org

Green Chemistry Principles in Indole Synthesis

In response to growing environmental concerns, the field of organic synthesis has increasingly focused on developing "green" methodologies. These approaches aim to reduce waste, eliminate hazardous reagents, and improve energy efficiency. thieme-connect.comwikipedia.org The synthesis of indoles has been a significant area for the application of these principles. thieme-connect.comwikipedia.org

Key green strategies in indole synthesis include:

Use of Water as a Solvent: Water is an ideal green solvent due to its non-toxic and non-flammable nature. Various indole derivatives have been successfully prepared using water as the reaction medium, often in multicomponent reactions. wikipedia.org

Microwave Irradiation: Microwave-assisted reactions are known for being rapid, efficient, and environmentally friendly. thieme-connect.comresearchgate.net This technique has been widely applied to the synthesis of indole derivatives, often leading to higher yields and shorter reaction times compared to conventional heating. thieme-connect.com

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and simplifies purification, making the process more economical and sustainable. wikipedia.org

Use of Green Catalysts: The development of reusable solid acid catalysts, nanocatalysts, and biodegradable catalysts has provided more environmentally benign alternatives to traditional acid or metal catalysts. wikipedia.orgchemicalbook.com

These green approaches are increasingly replacing conventional methods in both academic and industrial settings, offering a more sustainable path to valuable indole-containing compounds. thieme-connect.comwikipedia.org

Catalyst-Free Synthesis

The development of synthetic methods that proceed without a catalyst is highly desirable, particularly in medicinal chemistry where catalyst residues can be a concern. bhu.ac.in Several catalyst-free methods for indole synthesis have been developed, often relying on the intrinsic reactivity of the starting materials under specific conditions.

One notable example is the synthesis of 6-hydroxy indoles through the condensation of carboxymethyl cyclohexadienones and primary amines. bhu.ac.inekb.eg This method involves an aza-Michael addition of an in-situ-generated enamine, followed by a rearomatization reaction to form the indole core. bhu.ac.inekb.eg The process is operationally simple and works with a broad range of amines, including anilines and aliphatic amines. bhu.ac.in

Another strategy involves three-component reactions. For instance, 3-(1-arylsulfonylalkyl)indoles can be synthesized at room temperature through a catalyst-free reaction of indoles, carbonyls, and arenesulfinic acids. beilstein-journals.org Additionally, the thiolation of indoles with sulfonyl hydrazides has been achieved in water under mild, catalyst-free conditions, yielding 3-sulfenylindoles with water and nitrogen as the only byproducts. mdpi.com

Specific Synthetic Approaches to 6-Ethyl-1H-Indole Analogues

While general methods provide access to the indole scaffold, specific substitution patterns often require tailored synthetic routes. The synthesis of key analogues like ethyl 6-nitro-1H-indole-3-carboxylate and ethyl 1H-indole-2-carboxylate highlights these specific strategies.

Synthesis of Ethyl 6-nitro-1H-indole-3-carboxylate

The synthesis of indole-3-carboxylic acid esters can be achieved through modern flow chemistry techniques, which offer advantages in control and scalability. beilstein-journals.org A robust method involves a two-step sequence starting with a nucleophilic aromatic substitution (SNAr) reaction followed by a reductive cyclization.

| Entry | Solvent | Base | Temperature (°C) | Conversion (%) |

|---|---|---|---|---|

| 1 | EtOAc | DBU | 25 | 98 |

| 2 | MeCN | DBU | 25 | 98 |

| 3 | DMF | DBU | 25 | 98 |

| 4 | EtOAc | DIPEA | 25 | <10 |

| 5 | EtOAc | K₂CO₃ | 80 | <5 |

DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene; DIPEA = N,N-Diisopropylethylamine; EtOAc = Ethyl Acetate; MeCN = Acetonitrile (B52724); DMF = Dimethylformamide. All reactions were run for 1 hour.

The data indicates that DBU is a highly effective base for this transformation in various polar aprotic solvents at room temperature. beilstein-journals.org The subsequent reductive cyclization is typically performed using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. beilstein-journals.org

Another modern approach for synthesizing substituted indole-3-carboxylates is a domino [3+2] cyclization strategy. This method involves reacting an imine with the anion of a phenylacetate (B1230308) derivative, such as methyl 2-(2-fluoro-5-nitrophenyl)acetate, which initiates a cyclization via an SNAr process to form the indole ring. acs.org

Synthesis of Ethyl 1H-indole-2-carboxylate

Ethyl 1H-indole-2-carboxylate is a valuable building block used in the synthesis of various biologically active molecules. arabjchem.org It is commonly prepared from its corresponding carboxylic acid via a straightforward esterification process. acs.org

The synthesis typically involves a two-step, one-pot procedure. First, 1H-indole-2-carboxylic acid is activated by reacting it with an excess of a chlorinating agent, most commonly thionyl chloride (SOCl₂), to form the acyl chloride intermediate. acs.orgarabjchem.org After removing the excess thionyl chloride, absolute ethanol (B145695) is added to the reaction mixture. The ethanol acts as both the solvent and the nucleophile, reacting with the acyl chloride to form the desired ethyl ester. acs.org This method is highly efficient, often providing the product in excellent yields after purification by recrystallization. arabjchem.org

| Starting Material | Reagents | Conditions | Yield |

|---|---|---|---|

| 1H-indole-2-carboxylic acid | 1. SOCl₂ 2. Absolute Ethanol | 1. Stir at 0°C for 1 hour. 2. Stir overnight at room temperature. | 93% |

Synthesis of 3-Ethyl-1H-indole Derivatives

The synthesis of 3-ethyl-1H-indole can be achieved through various methods, including the direct alkylation of a protected indole nucleus. A common procedure involves the initial protection of the indole nitrogen with a tert-butyldimethylsilyl group. orgsyn.org This is followed by bromination with N-bromosuccinimide. The resulting 3-bromo-1-(tert-butyldimethylsilyl)indole undergoes a halogen-lithium exchange using tert-butyllithium, creating a 3-lithioindole intermediate. This intermediate is then reacted with an electrophile, such as ethyl iodide, to yield 1-(tert-butyldimethylsilyl)-3-ethylindole. orgsyn.org The final step is the removal of the silyl (B83357) protecting group with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) to afford 3-ethylindole in high yield. orgsyn.org

An alternative classical approach is the Fischer indole synthesis, which utilizes the acid-catalyzed cyclization of butanal phenylhydrazone to produce 3-ethyl indole. researchgate.net

Furthermore, derivatives of 3-ethyl-1H-indole can be prepared from tryptamine (B22526) (2-(1H-indol-3-yl)ethanamine). One such method involves the synthesis of Schiff's bases by reacting tryptamine with various aromatic aldehydes in the presence of glacial acetic acid. ajchem-a.com These intermediates can then be further modified. For instance, reaction with chloroacetyl chloride and subsequent cyclization with an appropriate amine can lead to the formation of imidazolidinone-containing indole derivatives. ajchem-a.com

Table 1: Synthesis of 3-Ethylindole via Silylation Route orgsyn.org

| Step | Reagents | Product | Yield |

|---|---|---|---|

| 1 | Indole, tert-Butyldimethylsilyl chloride, N-Bromosuccinimide | 3-Bromo-1-(tert-butyldimethylsilyl)indole | Not specified |

| 2 | tert-Butyllithium, Ethyl iodide | 1-(tert-Butyldimethylsilyl)-3-ethylindole | ~90% (after purification) |

Synthesis of 6-Bromo-1-(4-methoxybenzyl)-1H-indole

The N-alkylation of the indole ring is a fundamental transformation. The synthesis of 6-bromo-1-(4-methoxybenzyl)-1H-indole is accomplished by treating 6-bromo-1H-indole with sodium hydride (a strong base) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). mdpi.com The sodium hydride deprotonates the indole nitrogen, forming an indolide anion. This nucleophilic anion is then reacted with 4-methoxybenzyl bromide at 0 °C, followed by stirring at room temperature overnight. mdpi.com The reaction is quenched with water and the product is extracted to yield 6-bromo-1-(4-methoxybenzyl)-1H-indole. mdpi.com

Synthesis of 6-(pyrrolidin-1-yl)-1H-indole

The compound 6-(pyrrolidin-1-yl)-1H-indole has been synthesized for its application in developing non-linear optical (NLO) chromophores. openmedicinalchemistryjournal.comresearchgate.net The introduction of the pyrrolidine (B122466) group, an electron-rich moiety, enhances the material's electro-optic properties. researchgate.net The synthesis of such NLO chromophores often involves using the indole derivative as an electron donor group. researchgate.net A common method for introducing an amine like pyrrolidine onto an aromatic ring is the Buchwald-Hartwig amination reaction, which is a palladium-catalyzed cross-coupling reaction. researchgate.net This method is effective for forming carbon-nitrogen bonds.

Table 2: Research Findings on 6-(pyrrolidin-1-yl)-1H-indole Based Chromophore researchgate.net

| Property | Finding |

|---|---|

| Application | Non-linear optical (NLO) chromophore |

| Role of Indole | Electron donor group |

| Electro-optic (EO) Coefficient (r33) | 19 pm/V at 1310 nm (for a film with 10 wt% loading) |

Synthesis of 1-[(1,1-dimethylethyl)diphenylsilyl]-1H-indole

Silyl-protected indoles are important intermediates in organic synthesis. The preparation of 1-[(1,1-dimethylethyl)diphenylsilyl]-1H-indole involves the reaction of indole with a suitable silylating agent. mdpi.comresearchgate.net This compound, also referred to as Si-indole, serves as a precursor for creating more complex indole-based heterocyclic compounds. researchgate.net Its synthesis and structure have been confirmed through advanced analytical techniques, including various forms of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. mdpi.comresearchgate.net

Synthesis of Indole Ethylamine (B1201723) Derivatives

Indole ethylamine derivatives are a significant class of compounds, with many exhibiting important biological activities. A general synthetic strategy starts with commercially available tryptamine. mdpi.com The synthesis can involve a sequence of reactions including chemoselective N-Boc protection, benzylic oxidation, protection of the indole nitrogen (e.g., as N-PMB), and reduction of the resulting ketone to yield a key alcohol intermediate. mdpi.com

Another approach to indole ethylamine derivatives, particularly those analogous to melatonin (B1676174), begins with the formylation of indole to produce indole-3-aldehyde. ingentaconnect.comresearchgate.net This can then be subjected to various condensation and reduction reactions to build the ethylamine side chain with desired substitutions. ingentaconnect.com

Modern methods also provide novel pathways. For example, a switchable synthesis has been developed for C4-ethylamine indole scaffolds using aziridine (B145994) as a C-H ethylamination reagent in a reaction catalyzed by a palladium/norbornene (Pd/NBE) system. rsc.org Furthermore, 6-bromoindole (B116670) can be used as a starting material to produce tert-butyl 2-(6-bromo-1H-indol-3-yl) ethyl carbamate (B1207046), an important medical intermediate, through a four-step process involving a Friedel-Crafts reaction, amidation, reduction, and tert-butyloxycarbonyl protection. google.com

Table 3: Synthesis of Novel Indole Ethylamine Derivatives from Tryptamine mdpi.com

| Step | Description | Starting Material | Product |

|---|---|---|---|

| 1 | N-Boc protection | Tryptamine | tert-butyl (2-(1H-indol-3-yl) ethyl) carbamate |

| 2 | Benzylic oxidation | N-Boc protected tryptamine | tert-butyl (2-(1H-indol-3-yl)-2-oxoethyl) carbamate |

| 3 | N1 protection (PMB) | N-Boc, C2-oxo tryptamine | tert-butyl (2-(1-(4-methoxybenzyl)-1H-indol-3-yl)-2-oxoethyl) carbamate |

Multicomponent Reactions for Indole Synthesis

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single pot to form a product that incorporates atoms from all starting materials. arkat-usa.orgnih.gov The indole nucleus is a versatile partner in MCRs, often reacting at its nucleophilic C-3 position. arkat-usa.orgdergipark.org.tr

Notable indole-based MCRs include the Mannich reaction for producing gramines, the Ugi reaction involving isocyanides, and various cycloaddition strategies. arkat-usa.org For instance, a three-component reaction of an indole, an aldehyde (like o-hydroxybenzaldehyde), and a 1,3-dione (like dimedone) can be catalyzed by ammonium (B1175870) chloride or L-proline to synthesize xanthenone derivatives. dergipark.org.tr Another MCR allows for the modular assembly of indole-fused seven-membered heterocycles from indole, formaldehyde (B43269), and an amino hydrochloride. nih.govrsc.org More complex MCRs can assemble the indole core itself from simpler, inexpensive starting materials like anilines and glyoxal (B1671930) derivatives. rsc.org

Use of Polyethylene (B3416737) Glycol as Reaction Promoter

Polyethylene glycol (PEG) has gained prominence as a green and effective reaction medium and promoter in organic synthesis. researchgate.nettandfonline.com Specifically, PEG-400 has been successfully used in a catalyst-free, one-pot, three-component synthesis of 3-substituted indoles. researchgate.nettandfonline.com This reaction involves an indole, various aromatic aldehydes, and C-H activated acids. openmedicinalchemistryjournal.comtandfonline.com A key advantage of this protocol is its high selectivity for the formation of heterodimer products, avoiding the common side-products like bis(indolyl)methanes. researchgate.nettandfonline.com

Similarly, PEG-200 has been used in combination with water to promote a sustainable three-component reaction between indoles, aldehydes, and malononitrile, affording 3-indole derivatives in good to excellent yields. researchgate.net The use of a PEG/water system is considered a green chemistry approach, often allowing for simpler purification and potential recycling of the reaction medium. rsc.org

Table 4: Multicomponent Synthesis of 3-Substituted Indoles using PEG-400 researchgate.nettandfonline.com

| Feature | Description |

|---|---|

| Reactants | Indole, Aromatic Aldehydes, C-H Activated Acids |

| Reaction Medium | Polyethylene Glycol 400 (PEG-400) |

| Catalyst | Catalyst-free |

| Key Advantage | High selectivity for heterodimer products over homodimer adducts |

Catalyst-Free Conditions

The development of synthetic routes that eliminate the need for a catalyst is a significant goal in green chemistry, often leading to simpler purification, reduced costs, and lower environmental impact. acs.org Several catalyst-free methods for the synthesis of indole analogues have been developed.

One notable catalyst-free approach involves the synthesis of 6-hydroxy indoles, analogues of this compound, through the condensation of carboxymethyl cyclohexadienones with various primary amines, including anilines and aliphatic amines. acs.org This method proceeds via the in situ formation of an enamine, followed by an aza-Michael addition and subsequent rearomatization to yield the 6-hydroxy indole core. acs.org The operational simplicity and the avoidance of a catalyst make this a promising route for accessing this class of compounds. acs.org

Other catalyst-free strategies for indole derivatives include:

Visible Light Irradiation : The reaction of various substituted benzaldehydes and indoles under visible light (e.g., from a 150W Tungsten Lamp) can produce indole derivatives in high yields (80-90%) without any catalyst or solvent. openmedicinalchemistryjournal.com

Polyethylene Glycol (PEG) as a Promoter : In certain multi-component reactions (MCRs), polyethylene glycol (specifically PEG-400) can act as a reaction promoter and medium for synthesizing 3-substituted indoles from an indole, an aromatic aldehyde, and a C-H activated acid. openmedicinalchemistryjournal.com This process is highly selective and provides yields between 86-96%. openmedicinalchemistryjournal.com

Thermal Cyclization : The Hemetsberger–Knittel indole synthesis involves the thermolysis of a methyl-2-azidocinnamate derivative, which undergoes electrophilic cyclization to form the indole ring. acs.org Optimizing the concentration during this thermal step is crucial for achieving good yields. acs.orgnih.gov

Conjugate Addition : The 1,6-conjugate addition of indoles to para-quinone methides can proceed efficiently without a catalyst to produce unsymmetrical triarylmethanes containing an indole moiety in good to excellent yields. rsc.org

A catalyst-free, one-pot, three-component synthesis has also been demonstrated by refluxing an indole, an aldehyde (like a quinoline (B57606) aldehyde), and a 4-hydroxycoumarin (B602359) in ethanol to assemble complex tris(heteroaryl)methanes. beilstein-journals.org

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters such as solvent, temperature, pressure, and catalyst is fundamental to maximizing the yield and purity of this compound and its analogues. numberanalytics.com

Solvent Effects

The choice of solvent can significantly influence reaction rates, selectivity, and yields in indole synthesis. numberanalytics.com Solvents affect the solubility of reactants and catalysts and can influence the reaction's thermodynamic and kinetic profiles. numberanalytics.com

Polar solvents are commonly employed in indole synthesis. numberanalytics.com In the synthesis of 3,3'-arylmethylene bis-1H-indole derivatives using a polyindole catalyst, a study of various solvents showed that the polar aprotic solvent acetonitrile provided the highest yield (95%) in the shortest time. core.ac.uk The effectiveness of the solvents was found to be in the descending order: CH₃CN > EtOH > THF > DCM > CHCl₃ ∼ DMF > 1,4-dioxane (B91453) > benzene (B151609). core.ac.uk

In other contexts, such as the photooxidation of indole derivatives, the solvent's ability to form hydrogen bonds is critical. The quantum yield for the photodestruction of indolepyrazines is significantly lower in protic solvents like methanol (B129727) compared to aprotic solvents such as acetonitrile or n-hexane. nih.gov This photostabilizing effect is attributed to the formation of hydrogen-bonded complexes between the indole derivative and the protic solvent, which lowers the efficiency of triplet state formation and subsequent reactions. nih.govresearchgate.net

The use of water as a solvent is also gaining traction as a green alternative. openmedicinalchemistryjournal.com For instance, the synthesis of bis(indolyl)methane derivatives can be achieved in water using dodecylsulphonic acid as a catalyst, resulting in high yields and short reaction times. openmedicinalchemistryjournal.com

| Reaction Type | Solvent(s) | Observation | Reference |

|---|---|---|---|

| Polyindole-catalyzed synthesis of bis(indolyl)methanes | Acetonitrile | Highest yield (95%) and fastest reaction time (1.5 h). | core.ac.uk |

| Polyindole-catalyzed synthesis of bis(indolyl)methanes | Ethanol, THF, DCM, etc. | Lower yields and/or longer reaction times compared to acetonitrile. | core.ac.uk |

| Photooxidation of Indolepyrazines | Methanol (Protic) | Lower reaction quantum yield due to hydrogen bonding and stabilization. | nih.gov |

| Photooxidation of Indolepyrazines | Acetonitrile, n-Hexane (Aprotic) | Higher quantum yield of photodestruction compared to protic solvents. | nih.gov |

| Synthesis of bis(indolyl)methanes | Water | Used as a green, economical, and efficient medium with specific catalysts. | openmedicinalchemistryjournal.com |

| Hemetsberger–Knittel Indole Synthesis | Xylene, Toluene, THF | Anhydrous xylene was found to provide good yields (88.6–94.6%) for the thermolytic cyclization step. | nih.gov |

Temperature and Pressure Considerations

Temperature and pressure are critical physical parameters that are manipulated to control reaction rates and outcomes in indole synthesis. numberanalytics.com

Temperature: Elevated temperatures generally accelerate reaction rates according to the Arrhenius equation. numberanalytics.com However, excessively high temperatures can lead to undesirable side reactions or the degradation of reactants and catalysts. numberanalytics.com For example, in a Ugi four-component reaction to synthesize N-methyl-1H-indole derivatives, increasing the temperature from room temperature to 40°C resulted in an increased yield of the desired product from 52% to 65%. rjpbcs.com In contrast, some modern catalytic systems are designed to be highly efficient at ambient temperatures. A notable example is the asymmetric hydrogenation of indoles to indolines using chiral cationic ruthenium catalysts, which proceeds effectively at room temperature. nih.gov For palladium-catalyzed cyclizations, temperatures are often elevated, with protocols using 80 °C or 100 °C, sometimes in conjunction with microwave heating to reduce reaction times. mdpi.com

Pressure: Pressure is a significant factor primarily in reactions involving gaseous reagents, such as carbon monoxide or hydrogen. In a process to manufacture indole from sodium o-toluide, the reaction with carbon monoxide is carried out under pressures ranging from 150 to 450 pounds per square inch and at high temperatures (150-400 °C). google.com Continuous flow syntheses also utilize pressure to maintain reagents in the liquid phase at temperatures above their boiling points and to increase the concentration of gaseous reactants. For instance, the reductive cyclization of o-vinylnitrobenzenes to indoles using carbon monoxide is performed at 140 °C under 10–20 bar of CO pressure. rsc.org Asymmetric hydrogenation of indoles can be successfully performed at ambient pressure, highlighting advancements in catalyst efficiency. nih.gov

| Reaction Type | Temperature | Pressure | Key Finding | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation of Indoles | Ambient | Ambient | Efficient synthesis of indolines is possible without high temperature or pressure using specific Ru catalysts. | nih.gov |

| Reductive Cyclization with CO | 140 °C | 10–20 bar | Continuous flow protocol allows for rapid synthesis at elevated temperature and pressure. | rsc.org |

| Ugi-4CR Synthesis | Room Temp to 40 °C | Atmospheric | A modest increase in temperature improved the reaction yield. | rjpbcs.com |

| Indole Synthesis from o-toluide | 150–400 °C | 150–450 psi | High temperatures and pressures are required for this specific industrial process. | google.com |

| Pd-Catalyzed Cyclization | 80-100 °C | Up to 250 psi (in MW vial) | Microwave heating at elevated temperatures accelerates the reaction. | mdpi.com |

Catalytic Systems

The choice of catalyst is pivotal in the synthesis of indoles, with systems ranging from traditional acid catalysts to sophisticated transition-metal complexes. numberanalytics.com Catalysts can enhance reaction rates, improve regioselectivity, and enable reactions under milder conditions. rsc.org

Acid Catalysts:

Solid Acids : Heterogeneous solid acid catalysts like phosphated zirconia (P-Zr) and bismuth nitrate (B79036) pentahydrate (BNPH) have been used for synthesizing substituted cyclo[b]indoles. openmedicinalchemistryjournal.comtandfonline.com A combined catalytic system of P-Zr and BNPH was found to be particularly effective. openmedicinalchemistryjournal.comtandfonline.com Cellulose Sulfuric Acid (CSA), a non-hygroscopic and reusable solid acid, has also been successfully used. openmedicinalchemistryjournal.com

Lewis Acids : Traditional Lewis acids such as aluminum chloride (AlCl₃) are used in Friedel-Crafts alkylation or acylation reactions to introduce substituents onto the indole ring. nih.gov

Transition-Metal Catalysts:

Palladium (Pd) : Palladium catalysts are extensively used for a wide range of indole syntheses, including carbonylative cyclizations and cross-coupling reactions. beilstein-journals.orgorganic-chemistry.org Systems like Pd(OAc)₂, PdI₂/KI, and Pd(tfa)₂ are employed in reactions to form the indole core or functionalize it. beilstein-journals.org Palladium catalysis is also key in the intramolecular direct C-H arylation to form complex fused indole systems. organic-chemistry.org

Copper (Cu) : Copper catalysts, such as Cu(PPh₃)Cl and CuI, are effective for synthesizing indole derivatives, often in green solvents like water. openmedicinalchemistryjournal.comorganic-chemistry.org Copper(II)-catalyzed domino processes can assemble 1,2-disubstituted indoles from 2-alkynylanilines and boronic acids under aerobic conditions. organic-chemistry.org

Ruthenium (Ru) : Chiral cationic ruthenium complexes have been developed for the highly enantioselective hydrogenation of indoles to indolines at ambient temperature and pressure. nih.gov

Gold (Au) : Gold(III) catalysts can promote the annulation of 2-alkynylanilines to give indole derivatives in good yields at room temperature. organic-chemistry.org

Iridium (Ir) : Iridium-based catalysts have been shown to be effective for the reversible dehydrogenation of indoline (B122111) derivatives to form indoles. organic-chemistry.org

Other Catalytic Systems:

Phase-Transfer Catalysts : Tetrabutylammonium fluoride (TBAF) has been used as a phase-transfer catalyst for the synthesis of hemiaminals of indole in an aqueous medium. openmedicinalchemistryjournal.com

Biomimetic Catalysts : In some one-pot syntheses of 3-substituted indoles, a synergistic system of DABCO (an organic base catalyst) and beta-cyclodextrin (B164692) (a phase transfer catalyst) has demonstrated remarkable versatility and high yields. rsc.org

| Catalyst System | Reaction Type | Typical Substrates | Key Advantage | Reference |

|---|---|---|---|---|

| Pd(OAc)₂, PdI₂/KI | Carbonylative Cyclization / Heck Cyclization | 2-alkynylanilines, 2-(2-bromophenyl)-1H-indoles | Versatile for introducing carbonyl groups and forming C-C bonds. | beilstein-journals.org |

| Cu(PPh₃)Cl, CuI | Multi-component reactions, Cyclization | Indoles, aldehydes, 2-ethynylanilines | Economical and effective, often usable in green solvents like water. | openmedicinalchemistryjournal.comorganic-chemistry.org |

| Phosphated Zirconia (P-Zr) / Bi(NO₃)₃·5H₂O | Friedel-Crafts Alkylation / Cyclization | Indoles, ketones | Cheap, reusable, and efficient solid acid catalyst system. | openmedicinalchemistryjournal.comtandfonline.com |

| Chiral Cationic Ruthenium Complexes | Asymmetric Hydrogenation | 1H-Indoles, 3H-Indoles | Highly enantioselective synthesis of indolines at ambient conditions. | nih.gov |

| Gold(III) Chloride | Annulation | 2-alkynylanilines | Catalyzes reaction at room temperature. | organic-chemistry.org |

| DABCO / beta-cyclodextrin | One-pot sequential synthesis | Indoles, salicylaldehyde, active methylene (B1212753) compounds | Synergistic, biomimetic system with high versatility and recyclability. | rsc.org |

Reactivity and Reaction Mechanisms of 6 Ethyl 1h Indole and Indole Derivatives

Electrophilic Substitution Reactions on the Indole (B1671886) Ring

Electrophilic substitution is the hallmark of indole chemistry. mdpi.combhu.ac.in The high electron density of the pyrrole (B145914) ring makes it significantly more reactive towards electrophiles than the attached benzene (B151609) ring. wikipedia.org

C-3 Position Reactivity

The C-3 position of the indole ring is overwhelmingly the preferred site for electrophilic substitution, a reactivity approximately 10¹³ times greater than that of benzene. wikipedia.org This pronounced regioselectivity is attributed to the superior stability of the cationic intermediate (a 3H-indolium cation) formed upon attack at C-3. bhu.ac.inchemcess.com In this intermediate, the positive charge is effectively stabilized by the lone pair of electrons on the adjacent nitrogen atom without disrupting the aromaticity of the benzene ring. bhu.ac.in

Common electrophilic substitution reactions such as halogenation, nitration, formylation, and acylation predominantly occur at this position. acs.orgchemijournal.com For instance, the Vilsmeier-Haack formylation of indole proceeds exclusively at C-3 under mild, room-temperature conditions. wikipedia.org Similarly, the Mannich reaction of indole with formaldehyde (B43269) and a secondary amine yields a C-3 substituted product, gramine, which is a valuable synthetic intermediate. bhu.ac.in In the case of 6-ethyl-1H-indole, the fundamental preference for C-3 electrophilic attack remains unchanged. If the C-3 position is already occupied, electrophilic attack will then typically occur at the C-2 position. bhu.ac.in

N-Position Reactivity as a Nucleophile

The nitrogen atom in the indole ring possesses a lone pair of electrons, but unlike typical amines, indole is not basic because this lone pair is delocalized as part of the 10-π aromatic system. wikipedia.org The N-H proton is weakly acidic (pKa ≈ 16-17) and can be removed by strong bases like sodium hydride (NaH), n-butyl lithium (n-BuLi), or potassium t-butoxide to generate an indolyl anion. bhu.ac.inwikipedia.org This anion is a potent nucleophile and can readily participate in nucleophilic substitution reactions. bhu.ac.inresearchgate.net

Direct N-alkylation of indoles can be challenging due to the competing reactivity at the C-3 position. organic-chemistry.org However, by forming the indolyl anion, selective N-alkylation can be achieved. chemcess.com The regioselectivity of the subsequent reaction with an electrophile (N- vs. C-3 substitution) is influenced by the counter-ion of the base used. More ionic salts, such as those with sodium or potassium, tend to favor reaction at the nitrogen atom, whereas more covalent organometallic derivatives, like indolyl magnesium Grignard reagents, often lead to reaction at the C-3 position. bhu.ac.inwikipedia.org

Alkylation Reactions

Alkylation of the indole nucleus can occur at the nitrogen (N-alkylation) or a carbon atom (C-alkylation), with the outcome largely dependent on the reaction conditions. nih.gov

N-Alkylation: This typically requires the initial deprotonation of the N-H group with a strong base to form the highly nucleophilic indolyl anion, which is then treated with an alkylating agent like an alkyl halide. chemcess.comorganic-chemistry.org For example, using potassium hydroxide (B78521) (KOH) in a suitable solvent allows for the successful N-alkylation of ethyl indol-2-carboxylate. nih.gov

C-Alkylation: Friedel-Crafts alkylation is a common method for introducing alkyl groups onto the indole ring, with a strong preference for the C-3 position. thieme-connect.com However, these reactions can sometimes be complicated by polyalkylation due to the high reactivity of the indole nucleus. nih.gov Direct alkylation of indole with an alkyl halide like methyl iodide often requires heating and can lead to a mixture of products, including the primary C-3 alkylated product and further alkylated species. bhu.ac.in For indoles where the C-3 position is blocked, regioselective C-2 alkylation can be achieved using specific catalytic systems, such as palladium/norbornene cocatalysis with primary alkyl bromides. thieme-connect.com

| Reaction Type | Reagents | Primary Site of Attack | Conditions | Reference |

|---|---|---|---|---|

| N-Alkylation | 1. Strong Base (e.g., NaH, KOH) 2. Alkyl Halide | N-1 | Deprotonation followed by alkylation | chemcess.comnih.gov |

| C-3 Alkylation (Friedel-Crafts) | Alkyl Halide, Lewis Acid | C-3 | Typically requires catalysis | thieme-connect.com |

| C-3 Alkylation (Direct) | Methyl Iodide | C-3 | Requires heating (e.g., 80°C in DMF) | bhu.ac.in |

| C-2 Alkylation | Primary Alkyl Bromide, Pd/Norbornene | C-2 | Used for C-3 substituted indoles | thieme-connect.com |

Acylation Reactions

Similar to alkylation, acylation of indoles can be directed to either the N-1 or C-3 position by carefully selecting the reagents and conditions. 3-Acylindoles are particularly important as they are key intermediates in the synthesis of many natural products and biologically active compounds. acs.orgjst.go.jp

Friedel-Crafts acylation of 1-(phenylsulfonyl) indoles with acyl chlorides or anhydrides in the presence of aluminum chloride, followed by removal of the sulfonyl protecting group, yields 3-acylindoles in high yields. chemijournal.com A more direct and general method involves treating the indole with an acyl chloride in the presence of a dialkylaluminum chloride (e.g., Et₂AlCl or Me₂AlCl), which allows for selective C-3 acylation without requiring N-H protection. acs.org

The regioselectivity can also be controlled by the reaction conditions. For example, heating indole with acetic anhydride (B1165640) can lead to the 1,3-diacetylated product, demonstrating that acylation can occur at both C-3 and N-1. bhu.ac.in Research has shown that C-3 acylation occurs before N-acylation in the formation of the diacetylindole. bhu.ac.in

| Method | Reagents | Primary Product | Key Features | Reference |

|---|---|---|---|---|

| Direct Acylation | Acyl Chloride, Et₂AlCl | 3-Acylindole | High yield, no N-protection needed, mild conditions. | acs.org |

| Friedel-Crafts Acylation | 1. Acetic Anhydride, AlCl₃ 2. K₂CO₃, MeOH | 3-Acylindole | Requires N-protection (e.g., phenylsulfonyl) and deprotection. | chemijournal.com |

| High-Temperature Acylation | Acetic Anhydride | 1,3-Diacetylindole | Reaction occurs at both C-3 and N-1. | bhu.ac.in |

| Boron Lewis Acid Catalysis | Nitrile, PhBCl₂ | 3-Acylindole | Uses nitriles as acylating agents. | jst.go.jp |

Reactions with Michael Acceptors

Indoles undergo conjugate addition, or Michael addition, with a variety of electron-deficient olefins (Michael acceptors). bhu.ac.in This reaction provides an effective route for the C-3 alkylation of the indole ring. researchgate.net Typical Michael acceptors include α,β-unsaturated ketones, nitriles, and nitro compounds. bhu.ac.in

The reaction is generally catalyzed by an acid and results in the formation of a new carbon-carbon bond at the C-3 position of the indole. bhu.ac.in Various catalysts have been developed to facilitate this transformation efficiently, including wet cyanuric chloride under solvent-free grinding conditions, which promotes the conjugate addition of indoles to Michael acceptors. researchgate.netnih.gov These methods are valued for their operational simplicity and efficiency, often proceeding at room temperature and yielding the 3-substituted indole products exclusively, without competing N-alkylation. researchgate.net

Cycloaddition Reactions

The indole nucleus, particularly the C2-C3 double bond, can participate in various cycloaddition reactions to construct complex, fused-ring heterocyclic systems. wikipedia.orgresearchgate.net These reactions are powerful tools for building molecular complexity in a highly controlled and often atom-economical manner. nih.govresearchgate.net

Indoles can act as dienophiles in Diels-Alder [4+2] cycloadditions. wikipedia.org For instance, intramolecular Diels-Alder reactions have been used to create advanced intermediates for complex natural products like strychnine. wikipedia.org Furthermore, dearomative cycloadditions have gained prominence. Visible-light-mediated intramolecular [2+2] cycloadditions of indole derivatives tethered to alkenes or alkynes provide access to strained polycyclic indoline (B122111) structures. chinesechemsoc.org

Other notable examples include:

[4+3] Cycloadditions: Reactions between 3-alkenylindoles and oxyallyl cations can furnish seven-membered cyclohepta[b]indole frameworks. researchgate.net

[3+2] Cycloadditions: 1,3-dipolar cycloadditions are also possible, expanding the range of accessible heterocyclic systems. wikipedia.org

Formal Cycloadditions: Lewis acid-promoted reactions of indoles with bicyclo[1.1.0]butanes proceed through a stepwise nucleophilic addition and intramolecular Mannich reaction to form rigid, fused polycyclic indolines. researchgate.net

These cycloaddition strategies are highly valuable for the synthesis of diverse and structurally unique indole-based alkaloids and other functional molecules. nih.govresearchgate.net

Formation of Derivatives and Adducts

The indole nucleus is a versatile scaffold that readily participates in various chemical transformations to form a wide range of derivatives and adducts. The electron-rich nature of the heterocyclic ring, particularly the C3 position, makes it susceptible to electrophilic attack, while the N-H proton can be substituted under basic conditions. These inherent reactivity patterns allow for the synthesis of diverse molecular architectures with potential applications in various fields of chemistry.

Schiff bases, characterized by the azomethine (-C=N-) functional group, are commonly synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. Indole-3-carboxaldehyde (B46971) is a frequently used precursor for synthesizing indole-based Schiff bases. researchgate.netnih.gov The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to yield the final imine product. pharmainfo.in

The general synthesis involves refluxing equimolar amounts of an indole aldehyde, such as indole-3-carboxaldehyde, with a suitable primary amine in a solvent like ethanol (B145695), often with a catalytic amount of acid. researchgate.netscispace.comacs.org For instance, novel heterocyclic Schiff bases have been prepared by condensing indole-3-carboxaldehyde with various l-amino acids (like histidine, glutamic acid, and leucine) and aminophenols. nih.govebi.ac.uk These reactions typically proceed to completion within a few hours of reflux.

The formation of the Schiff base can be confirmed using spectroscopic methods. A key indicator in IR spectroscopy is the appearance of a characteristic C=N stretching band. In ¹H NMR, the disappearance of the aldehyde proton signal and the appearance of a new singlet for the azomethine proton (HC=N) confirms the product formation. nih.gov

Table 1: Synthesis of Indole-3-carboxaldehyde Schiff Base Derivatives

| Amine Reactant | Reaction Conditions | Key Spectroscopic Data | Reference |

|---|---|---|---|

| L-Histidine | Reflux in ethanol | Formation of azomethine group confirmed by IR and ¹H NMR spectroscopy. | nih.gov |

| L-Glutamic Acid | Reflux in ethanol | Characterized by IR, MS, and ¹H NMR. | nih.gov |

| Substituted Anilines | Reflux in ethanol with piperidine (B6355638) catalyst | Formation of solid precipitate, recrystallized from ethanol. | acs.org |

| 4-Chloro-aniline | Reaction with 2-(5-Fluoro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde | Characterized by FT-IR, ¹H-NMR, and ¹³C-NMR. | researchgate.net |

This table is interactive and represents selected examples of Schiff base syntheses.

Thiourea (B124793) derivatives of indoles can be readily prepared by the condensation of an indole-containing amine with an appropriate isothiocyanate. nih.gov A common starting material is 2-(1H-indol-3-yl)ethanamine (tryptamine), which reacts with various aryl or alkyl isothiocyanates in an anhydrous medium to yield 2-(1H-indol-3-yl)ethylthiourea derivatives. nih.govresearchgate.net This reaction is a straightforward nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate.

Another route to indole-based thioureas involves the Schiff base condensation of indole-3-carboxaldehyde with thiosemicarbazides. dergipark.org.tr This method yields indole-3-carboxaldehyde thiosemicarbazones, which contain both a thiourea moiety and an azomethine linkage. dergipark.org.trnih.gov The reaction is typically carried out in ethanol with an acid catalyst, such as acetic acid. dergipark.org.tr The synthesis of these derivatives is often efficient, with good to excellent yields reported. researchgate.net The thiosemicarbazone group is noted as a critical moiety for certain biological activities. nih.gov

Table 2: Synthesis of Indole Thiourea Derivatives

| Indole Precursor | Reagent | Product Type | Yield | Reference |

|---|---|---|---|---|

| 2-(1H-indol-3-yl)ethanamine | Aryl/Alkyl isothiocyanates | 2-(1H-indol-3-yl)ethylthiourea | >70% | nih.govresearchgate.net |

| Indole-3-carboxaldehyde | Thiosemicarbazides | Indole-3-carboxyaldehyde thiosemicarbazone | 67-82% | dergipark.org.tr |

| 5-Chloroacetyloxindole | Thiourea (or substituted thiourea) | 5-(2-substituted-thiazol-4-yl)indolin-2-one | Good | sioc-journal.cn |

This table is interactive and showcases common synthetic routes to indole thiourea derivatives.

The synthesis of hybrid molecules containing both indole and quinoline (B57606) scaffolds has been an area of significant interest. One effective method for preparing 4-indolylquinoline derivatives involves a two-step process: a Michael addition of indole to a 2-nitrochalcone, followed by a reductive cyclization of the resulting intermediate. nih.gov The reductive cyclization can be efficiently achieved using reagents like iron powder in the presence of hydrochloric acid (Fe/HCl) in ethanol. nih.gov

Alternative strategies include Lewis acid-catalyzed coupling reactions. sioc-journal.cn For example, 2-chloroquinoline-3-carbaldehydes can be reacted with substituted anilines to form Schiff bases, which are themselves quinoline derivatives. researchgate.net Furthermore, a transition-metal-free, substrate-selective synthesis of 2,3-diaryl indoles can be adapted to produce tetrahydroquinoline and quinoline derivatives from specific hydrazone precursors. rsc.org The reaction of 2-aminoaryl propargyl alcohols with aryldiazonium salts and molecular iodine also provides a pathway to substituted quinolines. rsc.org

Table 3: Selected Synthetic Methods for Indole-Quinoline Derivatives

| Method | Starting Materials | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| Michael Addition & Reductive Cyclization | Indole, 2-Nitrochalcone | Sulfamic acid, then Fe/HCl | 4-Indolylquinoline | nih.gov |

| Reductive Cyclization | o-Nitrobenzaldehyde derivative, 8-Hydroxyquinaldine | Pd(OAc)₂, CO | Quinoline-Indole Hybrid | acs.org |

| Friedländer Annulation | Anilines, Aldehydes, Ethyl lactate | FeCl₃ | Substituted Quinoline | rsc.org |

This table is interactive and highlights diverse strategies for synthesizing quinoline-indole structures.

Formyl-1H-indole-2-carboxylates are important synthetic intermediates. A facile synthesis for ethyl 4-, 6-, and 7-formyl-1H-indole-2-carboxylates has been developed starting from the corresponding 2-ethoxycarbonyl-1H-indole-methanesulfonic acids. researchgate.net This multi-step transformation involves the conversion of the sulfomethyl group into a formyl group via chloromethyl and hydroxymethyl intermediates, followed by oxidation. Notably, this process does not require protection of the indole nitrogen. researchgate.net

A more common and direct method for introducing a formyl group onto the indole ring is the Vilsmeier-Haack reaction. bhu.ac.innih.gov This reaction uses a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). For indoles with an electron-withdrawing group at the C2 position, such as ethyl indole-2-carboxylate, formylation occurs smoothly at the electron-rich C3 position. bhu.ac.innih.gov The reaction proceeds via electrophilic attack of the chloroiminium ion on the C3 position, followed by hydrolysis to yield the 3-formyl derivative.

Reaction Scheme: Vilsmeier-Haack Formylation of Ethyl Indole-2-carboxylate

Starting Material: Ethyl 1H-indole-2-carboxylate

Reagents: Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)

Intermediate: Formation of a chloroiminium ion (Vilsmeier reagent)

Electrophilic Attack: The indole C3 attacks the electrophilic Vilsmeier reagent.

Hydrolysis: The intermediate is hydrolyzed (e.g., with NaOH) to yield the final product.

Product: Ethyl 3-formyl-1H-indole-2-carboxylate tubitak.gov.tr

Quinoline Derivatives

Methoxy-Activated Indole Reactivity

For example, while the C3 position is the most nucleophilic site in an unsubstituted indole, the presence of a methoxy (B1213986) group can activate other positions for electrophilic attack. Methoxy groups at the C4, C5, C6, or C7 positions are known to activate the indole ring. vulcanchem.com Specifically, methoxy groups at the C4 and C6 positions can render the normally inactive C7 position susceptible to electrophilic substitution. dergipark.org.tr This modified reactivity profile provides a strategic advantage in synthesis, allowing for the functionalization of different positions on the indole scaffold. dergipark.org.tr

The enhanced electron density facilitates reactions like electrophilic aromatic substitution and can influence the stability of reaction intermediates. scbt.com In the Fischer indole synthesis, the resonance effect of a methoxy group on the phenylhydrazone precursor can direct the cyclization towards the methoxy-substituted benzene ring. nih.gov Furthermore, the presence of a methoxy group can impact the biological properties of the resulting indole derivatives, often leading to enhanced activity due to changes in the molecule's electronic and binding characteristics. vulcanchem.comnih.gov In some cases, N-methoxyindoles can even exhibit "umpolung" (reactivity inversion), acting as N-electrophiles under Lewis acid catalysis. mdpi.comresearchgate.net

Theoretical and Computational Studies of 6 Ethyl 1h Indole and Analogues

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for investigating the geometric and electronic properties of indole (B1671886) derivatives. researchgate.net These computational approaches, particularly Density Functional Theory (DFT) and ab initio methods, provide a molecular-level understanding of these heterocyclic systems. rjpbcs.com

Density Functional Theory (DFT) Methods

Density Functional Theory (DFT) is a widely used computational method for studying indole and its derivatives due to its favorable balance between accuracy and computational cost. researchgate.netnih.gov The B3LYP functional, combined with basis sets like 6-31G(d,p) or 6-311++G(d,p), has proven effective in predicting the molecular properties of these systems, including their geometry, vibrational spectra, and electronic characteristics. rjpbcs.commadridge.orgsemanticscholar.orgaip.orgijrar.org

The optimization of molecular geometry is a fundamental step in computational chemistry to determine the most stable three-dimensional structure of a molecule. For the parent indole molecule, DFT calculations provide optimized geometrical parameters that are in good agreement with experimental values. rjpbcs.com The indole ring is established to be essentially planar. semanticscholar.org

Table 1: Selected Optimized Geometrical Parameters of Indole using DFT Methods This table presents data for the unsubstituted indole molecule as a baseline for understanding the structure of its derivatives. | Parameter | Bond Length (Å) - B3LYP/6-311++G(d,p) | Bond Angle (°) - B3LYP/6-311++G(d,p) | |:--- |:--- |:--- | | N1-C2 | 1.375 | C2-N1-C8 | 109.29 | | C2-C3 | 1.378 | N1-C2-C3 | 109.29 | | C3-C9 | 1.426 | C2-C3-C9 | 108.0 | | C4-C9 | 1.426 | C4-C9-C8 | 118.8 | | C5-C6 | 1.389 | C5-C6-C7 | 121.2 | Data sourced from calculations on Ethyl Indole-2-carboxylate, providing representative values for the indole core. ijrar.org

Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra of a molecule. These calculations also confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies). beilstein-journals.org For the indole molecule, DFT methods like B3LYP have been shown to produce vibrational spectra that align closely with experimental data, although a scaling factor is often applied to correct for anharmonicity and other systematic errors. rjpbcs.comresearchgate.netresearchgate.net

In 6-ethyl-1H-indole, the calculated vibrational spectrum would consist of the characteristic modes of the indole ring system, along with additional modes originating from the ethyl group. These include C-H stretching, bending (scissoring), and rocking vibrations of the CH₂ and CH₃ groups. The C-H stretching modes of the aromatic indole ring are typically found in the 3050-3130 cm⁻¹ region. ijrar.org The presence of the ethyl group would introduce new bands corresponding to its internal vibrations, slightly perturbing the existing ring modes.

Table 2: Calculated Fundamental Vibrational Frequencies (cm⁻¹) for Indole This table shows key vibrational modes for the parent indole molecule. The spectrum of this compound would include these, plus modes for the ethyl group.

| Assignment | FT-IR | FT-Raman |

|---|---|---|

| N-H stretch | 3424 | 3426 |

| C-H stretch (pyrrole ring) | 3126 | - |

| C-H stretch (benzene ring) | 3070 | 3060 |

| C=C stretch | 1618 | 1618 |

| N-H in-plane bend | 1528 | - |

| C-C stretch | 1459 | 1459 |

| C-N stretch | 1243 | 1243 |

Data represents calculated values for Ethyl Indole-2-carboxylate, showcasing typical indole ring vibrations. ijrar.org

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for describing a molecule's chemical reactivity, kinetic stability, and optical properties. rsc.orgaimspress.com A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required for electronic excitation. researchgate.netirjweb.com

For this compound, the electron-donating nature of the ethyl group is expected to raise the energy of the HOMO more significantly than it affects the LUMO. nih.gov This leads to a reduction in the HOMO-LUMO energy gap compared to the parent indole molecule. researchgate.net This smaller energy gap implies that this compound would be more reactive, particularly towards electrophiles, than unsubstituted indole. This charge transfer interaction within the molecule is a key aspect of its electronic behavior. irjweb.com

Table 3: Frontier Molecular Orbital Energies and Energy Gap for Indole and an Analogue This table illustrates the effect of an electron-donating substituent on the electronic properties of the indole ring.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Indole | -5.52 | -0.81 | 4.71 |

| Gardflorine B (indole analogue) | -4.81 | -0.65 | 4.16 |

Data sourced from a study on natural indole alkaloids, demonstrating the typical impact of substituents on frontier orbital energies. frontiersin.org

Vibrational Frequency Calculations

Ab Initio Methods

Ab initio calculations, such as those using the Hartree-Fock (HF) method, are based on first principles without the use of empirical parameters. rjpbcs.com These methods have been applied to indole and its derivatives, often in conjunction with DFT to provide a comparative analysis. rjpbcs.comresearchgate.net

Studies comparing HF and DFT results for indole show that HF methods tend to overestimate the HOMO-LUMO energy gap and vibrational frequencies compared to experimental values. rjpbcs.com While computationally more demanding than DFT for a given level of accuracy in electron correlation, ab initio calculations are valuable for benchmarking and for studying specific phenomena like excited states where standard DFT functionals may be less reliable. researchgate.net For instance, ab initio studies have been used to investigate the excited state dynamics and photophysics of various indole derivatives. researchgate.net

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). frontiersin.org

For an indole molecule, the MEP map typically shows a region of high electron density (negative potential, often colored red) around the nitrogen atom and the π-system of the five-membered pyrrole (B145914) ring. frontiersin.orgacs.org The hydrogen atom attached to the nitrogen (N-H) is a site of positive potential. In this compound, the electron-donating ethyl group at the C6 position will increase the electron density on the benzene (B151609) ring portion of the molecule. This enhancement of negative potential on the carbocyclic ring makes it more susceptible to electrophilic substitution compared to the unsubstituted indole. The MEP analysis thus helps in understanding the regioselectivity of chemical reactions involving substituted indoles. acs.orgacs.org

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jpionline.org This method is instrumental in understanding drug-receptor interactions and is widely used in modern drug design to guide the development of more potent and selective inhibitors. derpharmachemica.com

Binding Affinity Predictions

Molecular docking studies have been employed to predict the binding affinities of various indole derivatives against a range of biological targets. For instance, in the pursuit of selective cyclooxygenase-2 (COX-2) inhibitors, a series of 3-ethyl-1H-indole derivatives incorporating an imidazolidinone pharmacophore were investigated. ajchem-a.com The docking scores for these compounds ranged from -11.35 to -10.40 kcal/mol, indicating strong binding affinities to the COX-2 enzyme, significantly higher than the reference drug meloxicam (B1676189) (-6.89 kcal/mol). ajchem-a.com Compound IIb, in particular, exhibited the highest docking score of -11.35 kcal/mol, forming hydrogen bonds with key amino acid residues such as ALA527, ARG120, TYR355, and LYS360 within the active site of COX-2. ajchem-a.com

Similarly, in the search for novel antimicrobial agents, a series of indole derivatives were docked against the UDP-N-acetylmuramate-l-alanine ligase (MurC) and human lanosterol (B1674476) 14α-demethylase enzymes. nih.govfrontiersin.org One particular analogue demonstrated a superior docking score of -11.5 kcal/mol against MurC, compared to the standard drug ampicillin (B1664943) (-8.0 kcal/mol). nih.govfrontiersin.org

The following table summarizes the binding affinity predictions for selected indole derivatives against their respective targets:

| Compound/Analogue | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Reference |

| 3-Ethyl-1H-indole derivative (IIb) | COX-2 | -11.35 | ajchem-a.com |

| Indole analogue (9) | MurC | -11.5 | nih.govfrontiersin.org |

| Meloxicam (Reference) | COX-2 | -6.89 | ajchem-a.com |

| Ampicillin (Reference) | MurC | -8.0 | nih.govfrontiersin.org |

These predictions highlight the potential of the indole scaffold to form stable and high-affinity interactions with various enzymatic targets.

Molecular Dynamics (MD) Simulations

To further investigate the stability and dynamic behavior of ligand-receptor complexes, molecular dynamics (MD) simulations are often performed. orientjchem.orgnih.gov These simulations provide insights into the conformational changes and interaction stability over time. dergipark.org.tr

In a study on indole derivatives as potential COX-2 inhibitors, MD simulations were conducted for 50 nanoseconds to assess the stability of the COX-2-compound 4 complex. dergipark.org.tr The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) analyses confirmed the stability of the complex, indicating consistent ligand-protein interactions throughout the simulation. dergipark.org.tr Similarly, MD simulations have been used to evaluate the dynamic behavior of indole derivatives targeting the BCL-2 protein, providing crucial information on the stability of the drug-target complexes. orientjchem.org

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.govacs.org For indole derivatives, SAR studies have revealed key structural features that govern their potency and selectivity.

Modifications to the indole scaffold can significantly impact its bioactivity. For example, in the context of anti-Trypanosoma cruzi agents, it was found that small, electron-donating groups at the 5' position of the indole core, such as methyl, cyclopropyl (B3062369), and ethyl groups, were favored for potency. acs.org Conversely, analogues with electron-withdrawing groups like halogens were found to be inactive. acs.org

In the development of mu opioid receptor (MOR) modulators, SAR studies on indolylacetamidonaltrexamine derivatives demonstrated that the introduction of an indole moiety at position 6 of the epoxymorphinan skeleton can influence the ligand's function, potentially converting an agonist to an antagonist. nih.gov Furthermore, the hydrogen atom at position 1 of the indole ring may participate in additional hydrogen bonding interactions within the binding pocket, enhancing binding affinity. nih.gov

In Silico ADME Predictions

In silico absorption, distribution, metabolism, and excretion (ADME) predictions are crucial for evaluating the drug-like properties of potential therapeutic agents. rjptonline.org These computational models help to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. ajchem-a.comrsc.org

For a series of newly synthesized 3-ethyl-1H-indole derivatives, ADME predictions using the Swiss-ADME server validated their drug-likeness and favorable pharmacokinetic profiles. ajchem-a.com Similarly, in silico ADME studies for indole-based Mannich bases designed as EGFR inhibitors were performed to assess their drug-like characteristics. rjptonline.org The results of these predictions play a vital role in guiding the selection of compounds for further experimental validation. qeios.comresearchgate.net

For instance, a study on indole derivatives as potential anti-inflammatory agents showed that the designed compounds exhibited zero violations of Lipinski's rule, confirming their drug-like qualities. researchgate.net Another investigation on benzimidazole (B57391) derivatives, which share structural similarities with indoles, also utilized in silico predictions to evaluate their physicochemical properties and ADME profiles. rsc.org

Medicinal Chemistry and Pharmacological Evaluation of 6 Ethyl 1h Indole Derivatives

Broad Spectrum Biological Activities of Indole (B1671886) Derivatives

The indole scaffold is renowned for its chemical versatility, which translates into a wide spectrum of pharmacological effects. ijpsr.comhumanjournals.com Indole derivatives have demonstrated significant potential across numerous therapeutic areas, including anti-inflammatory, antimicrobial, antiviral, anticancer, and antioxidant activities. rjptonline.orgsamipubco.comijpsr.comhumanjournals.com The biological activity of these compounds is often attributed to their ability to interact with various biological targets, such as enzymes and receptors, influencing pathways related to cancer progression and inflammation. ontosight.ai For example, certain derivatives act as potent inhibitors of enzymes like cyclooxygenase. jetir.org The substitution pattern on the indole ring plays a crucial role in defining the specific biological activity. humanjournals.com Modifications at different positions can lead to compounds with highly specific and potent effects, such as antiviral activity against viruses like Hepatitis C, Influenza A, and HIV-1, or as agents for managing metabolic and neurodegenerative diseases. ijpsr.comnih.govfabad.org.tr

Anti-inflammatory Properties and Mechanisms

Indole derivatives are well-established as anti-inflammatory agents. nih.govontosight.aichemimpex.com The well-known nonsteroidal anti-inflammatory drug (NSAID), Indomethacin, features an indole structure and has been widely used to alleviate pain, fever, and inflammation. mdpi.com Modern research focuses on creating novel indole derivatives that offer potent anti-inflammatory effects with improved safety profiles compared to traditional NSAIDs. mdpi.comnih.gov These compounds often work by targeting key components of the inflammatory cascade. mdpi.com Studies have shown that some indole derivatives can significantly reduce the production of pro-inflammatory mediators, including nitric oxide (NO) and various cytokines like TNF-α and IL-6. mdpi.comresearchgate.netomicsonline.org

A primary mechanism for the anti-inflammatory action of many indole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. jetir.org The COX-2 enzyme is responsible for the synthesis of prostaglandins (B1171923) that mediate inflammation and pain. mdpi.com Selective inhibition of COX-2 over COX-1 is a key goal in drug development, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.comnih.gov

Researchers have synthesized numerous indole derivatives designed to be selective COX-2 inhibitors. jetir.orgnih.gov For instance, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were evaluated, with some compounds showing significant anti-inflammatory activity comparable to the reference drug indomethacin. mdpi.com Molecular docking studies have helped to elucidate how these compounds bind to the active site of the COX-2 enzyme, often forming key hydrogen bonds with amino acid residues like Tyr355 and Arg120. nih.gov Other studies have focused on indole-2-amide derivatives, identifying compounds with potent COX-II inhibition and high selectivity. nih.gov

| Compound Derivative | Activity/Metric | Finding | Source |

|---|---|---|---|

| 1-benzyl-5-chloro-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-1H-indole-2-carboxamide (IND5) | IC50 (COX-II) | 23.3 nM | nih.gov |

| 1-benzyl-5-chloro-1H-indol-2-yl)(4-benzylpiperazin-1-yl)methanone (IND6) | IC50 (COX-II) | 23.21 nM | nih.gov |

| 2-[(4-ethylpyridin-2-yl)carbonyl]-5-(trifluoromethyl)-1H-indol-3-yl acetic acid (IND7) | IC50 (COX-II) | 0.00229 mM | nih.gov |

| Indole Schiff base derivative (S14) | % Inhibition (Paw Edema) | 63.69% after 3 hours | mdpi.com |

| N-methylsulfonyl-indole derivative (5d) | Dual COX-2/5-LOX Inhibition | Identified as a potent dual inhibitor | tandfonline.com |

Beyond direct enzyme inhibition, indole derivatives can modulate key intracellular signaling pathways that regulate inflammation. mdpi.com One of the most significant of these is the nuclear factor-kappa B (NF-κB) pathway. nih.gov NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. mdpi.comresearchgate.net In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκB-α. researchgate.net

Several studies have shown that indole compounds can suppress the activation of NF-κB. mdpi.comomicsonline.orgnih.gov For example, certain 2-phenyl indole derivatives inhibit lipopolysaccharide (LPS)-stimulated macrophages by suppressing the NF-κB signaling pathway, which in turn reduces the production of pro-inflammatory cytokines like TNF-α and IL-6. omicsonline.org Mechanistic studies have revealed that these compounds can prevent the degradation of the IκB-α inhibitor and block the translocation of the active NF-κB/p65 subunit from the cytoplasm into the nucleus. researchgate.netnih.govresearchgate.net For instance, Indole-6-carboxaldehyde was found to up-regulate the expression of NF-κB/p65 in the nucleus while decreasing the total protein expression of IκB-α in the cytoplasm of macrophage cells. researchgate.net This modulation of the NF-κB pathway represents a crucial mechanism for the anti-inflammatory effects of indole derivatives. researchgate.net

Cyclooxygenase (COX-2) Inhibition

Antimicrobial and Antifungal Activities

The indole scaffold is a cornerstone in the development of new antimicrobial agents due to the wide-ranging activity of its derivatives against various pathogens, including bacteria and fungi. rjptonline.orgsamipubco.comhumanjournals.com The emergence of antibiotic-resistant strains has intensified the search for novel antimicrobial compounds, and indole derivatives have shown considerable promise. mdpi.comnih.gov Their mechanism of action can involve the disruption of bacterial membranes or the inhibition of essential bacterial enzymes. mdpi.com For example, certain indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, or carbothioamide moieties have been synthesized and tested against a panel of bacteria and fungi, demonstrating significant activity. nih.govturkjps.orgturkjps.org Many of these compounds have shown excellent antifungal activity, particularly against Candida species like C. albicans and C. krusei, with some being more effective than the standard drug fluconazole. nih.govturkjps.org

A critical area of research is the activity of indole derivatives against multidrug-resistant (MDR) bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov MRSA is a leading cause of hospital-acquired infections and poses a significant threat to public health. mdpi.com Numerous studies have confirmed that indole derivatives can be highly effective against MRSA. nih.govturkjps.orgmdpi.com For example, a novel triazeneindole derivative, BX-SI043, displayed high activity against 41 different multidrug-resistant MRSA clinical isolates, with a minimal inhibitory concentration (MIC) range that was 4–8 times lower than vancomycin (B549263) or linezolid. mdpi.com Other research has identified indole-thiadiazole and indole-triazole derivatives that are more effective against MRSA than the antibiotic ciprofloxacin. nih.govturkjps.org This potent activity is sometimes linked to the inhibition of bacterial efflux pumps, such as the NorA efflux pump in S. aureus, which contributes to antibiotic resistance. nih.govturkjps.org

| Compound/Derivative Class | Activity Metric (MIC) | Target Strain | Finding | Source |

|---|---|---|---|---|

| BX-SI043 (triazeneindole) | MIC | MRSA (41 strains) | 0.125–0.5 mg/L | mdpi.com |

| Indole-thiadiazole (2c) | MIC | MRSA | More effective than ciprofloxacin | nih.govturkjps.org |

| Indole-triazole (3d) | MIC | MRSA | More effective than ciprofloxacin | nih.govturkjps.org |

| Indolylbenzo[d]imidazole (3ao) | MIC | MRSA (ATCC 43300) | < 1 µg/mL | mdpi.com |

| Indolylbenzo[d]imidazole (3aq) | MIC | MRSA (ATCC 43300) | < 1 µg/mL | mdpi.com |

Many pathogenic microorganisms form biofilms, which are structured communities of cells embedded in a self-produced matrix. mdpi.com Bacteria within biofilms are notoriously more resistant to antimicrobial agents than their free-floating (planktonic) counterparts. mdpi.comtandfonline.com The ability of indole derivatives to inhibit biofilm formation and eradicate mature biofilms is a significant advantage. mdpi.commdpi.com

Studies have explored this activity in various pathogens. For instance, certain indeno[1,2-b]pyridin-5-one derivatives showed a significant reduction in biofilm formation by both MRSA and Pseudomonas aeruginosa. tandfonline.com In another study, 3-(2-isocyano-6-methylbenzyl)-1H-indole (IMBI) was identified as a potent inhibitor of biofilm formation in Serratia marcescens, reducing it by 42% at a sub-inhibitory concentration. acs.org Similarly, a series of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives demonstrated excellent antibiofilm activity against S. aureus, both inhibiting the initial formation and killing cells within established, mature biofilms. mdpi.com

| Compound/Derivative | Target Organism | Activity | Finding | Source |

|---|---|---|---|---|

| 3-(2-isocyano-6-methylbenzyl)-1H-indole (IMBI) | Serratia marcescens | Biofilm Inhibition | 42% reduction at 1.56 µg/mL | acs.org |

| Indeno[1,2-b]pyridin-5-one (6c) | MRSA | Biofilm Inhibition | Significant reduction (96-97%) | tandfonline.com |

| Indolylbenzo[d]imidazole (3aa) | S. aureus | Antibiofilm Activity | Excellent activity against mature biofilms | mdpi.com |

| Indolylbenzo[d]imidazole (3ad) | S. aureus | Antibiofilm Activity | Excellent activity against mature biofilms | mdpi.com |

| Indolylbenzo[d]imidazole (3ao) | S. aureus | Antibiofilm Activity | Excellent activity against mature biofilms | mdpi.com |

Activity against Drug-Resistant Strains (e.g., MRSA)

Antiviral Activities

Indole derivatives are recognized for their broad-spectrum antiviral properties. ijpsr.com

Research has highlighted the potential of 6-ethyl-1H-indole derivatives in combating the Hepatitis C virus (HCV). Studies have shown that certain derivatives can inhibit viral replication in vitro. A series of ethyl 1H-indole-3-carboxylate derivatives were synthesized and evaluated in Huh-7.5 cells, with many exhibiting anti-HCV activities at low concentrations. nih.gov Specifically, compounds with modifications at the indole nitrogen and other positions demonstrated significant inhibition of HCV entry and replication. nih.gov For instance, some tetracyclic indole derivatives have shown anti-HCV activity with IC50 values below 5 μM. The well-known antiviral drug Arbidol, which contains an indole core, acts as a broad-spectrum antiviral by inhibiting virus entry and membrane fusion, including against HCV. nih.gov Building on Arbidol as a lead compound, researchers have developed ethyl 1H-indole-3-carboxylate derivatives that show strong anti-HCV effects. nih.gov

Derivatives of this compound have been investigated for their activity against the influenza virus. One study focused on the synthesis and in vitro anti-influenza virus activity of ethyl 6-bromo-5-hydroxyindole-3-carboxylate derivatives. researchgate.net These compounds were found to be potent inhibitors of the influenza virus. researchgate.net Another study synthesized 6-amino-4-substituted-alkyl-1H-indole-2-substituted-carboxylate derivatives as antiviral agents, with one compound, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showing inhibitory action against influenza A. jetir.org Furthermore, the drug Arbidol, an ethyl 6-bromo-4-((dimethylamino)methyl)-5-hydroxy-1-methyl-2-((phenylthio)methyl)-1H-indole-3-carboxylate, is known for its excellent antiviral properties against influenza A3 and respiratory syncytial virus. rjptonline.orgrjptonline.org

The indole scaffold is a key component in the development of anti-HIV agents. ijpsr.com A series of novel 3-oxindole-2-carboxylates, which are structurally similar to indoles, were synthesized and evaluated for their antiviral activity against human immunodeficiency virus-1 (HIV-1). mdpi.com One of the most potent compounds, methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-one, demonstrated a half-maximal inhibitory concentration (IC50) of 0.4578 μM with a high selectivity index. mdpi.com The mechanism of action for these compounds was found to be the specific inhibition of Tat-mediated viral transcription. mdpi.com Another study on N-substituted indole derivatives found that a compound with a cyclopropyl (B3062369) phenyl motif at the indole 2-position exhibited good anti-HIV-1 activity with an EC50 of 3.58 μM. nih.gov

Anti-Influenza Virus Activity

Anticancer and Cytotoxic Activities

The indole nucleus is a crucial pharmacophore in the design of anticancer drugs, with derivatives showing the ability to induce apoptosis and inhibit cancer cell proliferation. mdpi.comresearchgate.net

This compound derivatives have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. For example, a series of indole-based chalcone (B49325) derivatives were synthesized, and one compound was found to induce apoptosis in human myeloid leukemia U-937 cells. tandfonline.com This was achieved through the arrest of the cell cycle at the G2-M phase. tandfonline.com Another study on indole-curcumin derivatives showed that a methoxy-substituted derivative induced apoptosis in Hep-2, A549, and HeLa cells. mdpi.com Similarly, indole ethyl isothiocyanates have been identified as inducers of apoptosis in cancer treatment. nih.gov Research on 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea (B33335)/thiourea (B124793) derivatives revealed that certain compounds induced apoptosis in H460 lung cancer cells, with the effect being mediated by the orphan nuclear receptor Nur77. rsc.org